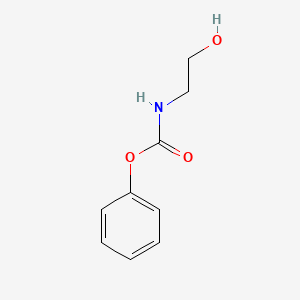

Phenyl N-(2-hydroxyethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

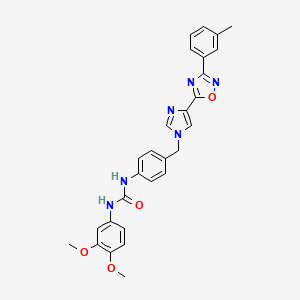

Phenyl N-(2-hydroxyethyl)carbamate, also known as phenoxyethanol carbamate (PEC), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .

Synthesis Analysis

Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The reaction proceeds at room temperature and its progress can be followed by TLC . The required carbamates were obtained after the distilling off the solvent .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Chemical Reactions Analysis

The synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The aim of this work is to synthesise these carbamates for studying kinetics and mechanism of their intramolecular cyclization to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones .Physical And Chemical Properties Analysis

This compound is a white crystalline solid. It has a molecular weight of 181.19 g/mol . The melting point is reported to be between 78-79°C .Wissenschaftliche Forschungsanwendungen

Herbicide and Metabolic Studies

Phenmedipham, a compound related to phenyl N-(2-hydroxyethyl)carbamate, is utilized as a herbicide, particularly in sugar beet and strawberry cultivation. Its metabolism in rats leads to the formation of various metabolites, such as methyl-N-(3-hydroxyphenyl)-carbamate, m-aminophenol, and hydroxyacetanilide. The detection of m-toluidine, a suggested metabolite, in the urine of workers exposed to phenmedipham, underscores the substance's occupational exposure and potential health implications (Schettgen, Weiss, & Angerer, 2001).

Sensor Development for Carbamate Detection

Innovations in sensor technology have led to the development of nano carbon black-based screen printed sensors (CB-SPEs), tailored for the detection of phenyl carbamates like carbaryl, carbofuran, isoprocarb, and fenobucarb in grain samples. The strategic use of nano carbon black enhances the sensor's efficacy, reproducibility, and resistance to fouling, marking a significant advancement in the field of agricultural product safety and quality assurance (Della Pelle et al., 2018).

Synthesis and Derivation for Medical Applications

Phenyl carbamates of amino acids have been explored as prodrug forms to protect phenols against first-pass metabolism, particularly after peroral administration. The stability and hydrolysis rates of these carbamates in various biological media reveal their potential as a prodrug approach, offering insights into drug delivery systems and metabolic stability (Hansen, Mørk, & Bundgaard, 1992).

Bioconversion and Biotransformation Studies

The bioconversion capabilities of the fungus Beauveria sulfurescens have been harnessed for the regiospecific para-hydroxylation of N-phenyl carbamates. This biotransformation process not only highlights the potential of microbial processes in modifying chemical structures but also sheds light on the stereochemical aspects of such transformations (Vigne, Archelas, & Furstoss, 1991).

Analytical Method Development for Fatty Acid Characterization

The development of phenylcarbamate derivatives has been instrumental in the GC-MS characterization of 3-hydroxyalkanoic acids, especially in the lipopolysaccharides of Rhizobium. This approach not only enhances the detection and analysis of such compounds but also provides a robust methodological framework for the study of complex biological samples (Hollingsworth & Dazzo, 1988).

Safety and Hazards

The safety information for Phenyl N-(2-hydroxyethyl)carbamate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Zukünftige Richtungen

While the specific future directions for Phenyl N-(2-hydroxyethyl)carbamate are not explicitly mentioned in the search results, the compound’s potential applications in various fields suggest that it could be a subject of future research. The synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates for studying kinetics and mechanism of their intramolecular cyclization also indicates potential future research directions .

Wirkmechanismus

Mode of Action

Carbamates in general are known to interact with their targets through a variety of mechanisms, including inhibition of enzymes and interference with signal transduction pathways .

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways, including those involved in neurotransmission and cellular metabolism .

Pharmacokinetics

Carbamates in general are known to be well-absorbed and widely distributed in the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

Carbamates in general are known to cause a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .

Biochemische Analyse

Biochemical Properties

Phenyl N-(2-hydroxyethyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It interacts with enzymes, proteins, and other biomolecules through its carbamate functional group. The compound can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other biochemical processes . The interactions of this compound with biomolecules are primarily through nucleophilic catalysis and general base catalysis mechanisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, which can influence overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and protein function. The carbamate group of this compound is particularly important in these interactions, as it can form stable complexes with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, which can affect its activity and function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can result in toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxicity studies have shown that high doses of this compound can lead to adverse effects on cellular and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, including enzymatic hydrolysis and dealkylation reactions. The compound interacts with enzymes such as phenmedipham hydrolase, which catalyzes its hydrolysis into methyl N-hydroxyphenyl carbamate and other metabolites. These metabolic pathways are important for the compound’s degradation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are important for understanding the compound’s activity and function within cells .

Eigenschaften

IUPAC Name |

phenyl N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-6-10-9(12)13-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXHYTYJUGGTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2642006.png)

![2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2642008.png)

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2642012.png)

![N-(3-chlorophenyl)-N-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642015.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)